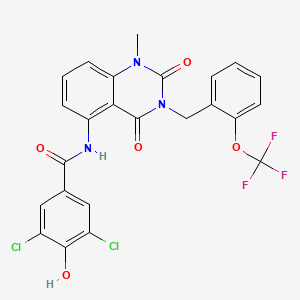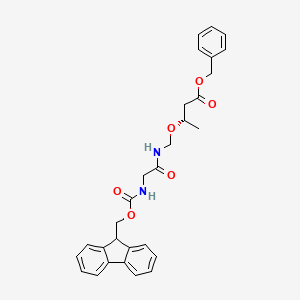
Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz is a synthetic compound used primarily in the field of medicinal chemistry. It is a derivative of glycine, modified with fluorenylmethyloxycarbonyl (Fmoc) and carbobenzyloxy (Cbz) protecting groups. These modifications make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of peptide-based drugs and antibody-drug conjugates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz typically involves multiple steps, starting with the protection of glycine. The Fmoc group is introduced to protect the amino group of glycine, followed by the attachment of the isobutane moiety through a nucleophilic substitution reaction. The final step involves the introduction of the Cbz group to protect the carboxyl group. The reaction conditions often include the use of organic solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves sequential addition of reagents and solvents, followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired compound.
化学反応の分析
Types of Reactions
Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protecting groups or modify the structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols are used in the presence of catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified analogs.
科学的研究の応用
Chemistry
In chemistry, Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz is used as a building block in the synthesis of complex molecules. Its protected functional groups allow for selective reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is used to create peptide-based probes and inhibitors. These molecules can be used to study protein interactions and enzyme activities, providing insights into cellular processes.
Medicine
In medicine, this compound is a key component in the development of peptide-based drugs. These drugs have applications in treating various diseases, including cancer, diabetes, and infectious diseases. The compound’s ability to form stable conjugates with antibodies makes it valuable in the creation of antibody-drug conjugates (ADCs), which are used in targeted cancer therapies.
Industry
In the industrial sector, the compound is used in the production of high-value chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of bioactive molecules makes it an important material in the pharmaceutical manufacturing process.
作用機序
The mechanism of action of Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz involves its ability to form stable conjugates with other molecules. The Fmoc and Cbz protecting groups allow for selective reactions, enabling the compound to be incorporated into larger structures. In the context of ADCs, the compound acts as a linker, connecting the drug molecule to the antibody. This targeted delivery system allows for the selective destruction of cancer cells while minimizing damage to healthy tissues.
類似化合物との比較
Similar Compounds
Fmoc-Gly-NH-CH2-O-CH2COOH: Another glycine derivative with similar protecting groups, used in peptide synthesis.
Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH: A compound with a cyclopropane moiety, used as an intermediate in ADC synthesis.
Uniqueness
Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz is unique due to its specific combination of protecting groups and the isobutane moiety. This structure provides distinct reactivity and stability, making it particularly useful in the synthesis of complex bioactive molecules. Its ability to form stable conjugates with antibodies sets it apart from other similar compounds, enhancing its utility in targeted drug delivery systems.
特性
分子式 |
C29H30N2O6 |
|---|---|
分子量 |
502.6 g/mol |
IUPAC名 |
benzyl (3S)-3-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]butanoate |
InChI |
InChI=1S/C29H30N2O6/c1-20(15-28(33)35-17-21-9-3-2-4-10-21)37-19-31-27(32)16-30-29(34)36-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h2-14,20,26H,15-19H2,1H3,(H,30,34)(H,31,32)/t20-/m0/s1 |
InChIキー |
MQMQPGSHGWHZIJ-FQEVSTJZSA-N |
異性体SMILES |
C[C@@H](CC(=O)OCC1=CC=CC=C1)OCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(CC(=O)OCC1=CC=CC=C1)OCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


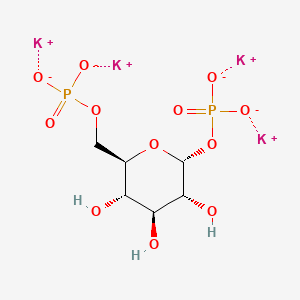
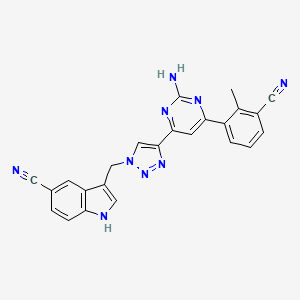
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride](/img/structure/B15137325.png)
![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)

![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)



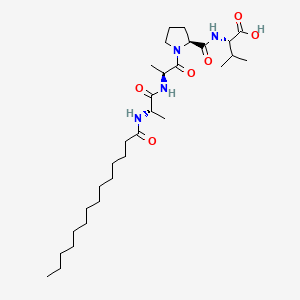
![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)
![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)
